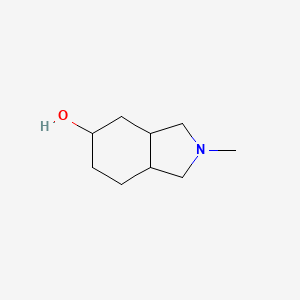
methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate, also known as MCC, is a chemical compound that has been widely studied for its potential in various scientific research applications. MCC is a pyrrole derivative that has shown promise in the fields of medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential in various scientific research applications. One of the most promising applications of methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is in the field of medicinal chemistry. methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models of arthritis.
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. Additionally, methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell survival and proliferation.
Biochemical and Physiological Effects
methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has been shown to have potential as a neuroprotective agent. Studies have demonstrated that methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate can protect neurons from oxidative stress and apoptosis, which are processes that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate in lab experiments is its potency. methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has been shown to have potent activity against various cancer cell lines at relatively low concentrations. Additionally, methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate in lab experiments is its relatively complex synthesis method, which may limit its availability for researchers.
Future Directions
There are several future directions for research on methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate. One area of interest is the development of methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate and its potential as a therapeutic agent for various diseases. Finally, studies are needed to explore the pharmacokinetics and pharmacodynamics of methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate in vivo, which will be important for the development of methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate as a therapeutic agent.
Synthesis Methods
Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis typically begins with the reaction of 4-chlorobenzaldehyde and 4-ethylbenzaldehyde to form 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carbaldehyde. This intermediate is then reacted with methyl magnesium bromide to form the corresponding carboxylic acid, which is then esterified with methanol to form methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate.
properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-15-5-11-18(12-6-15)23-14(2)19(21(24)25-3)13-20(23)16-7-9-17(22)10-8-16/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXBTEVVCJXPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

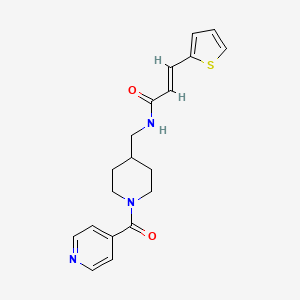
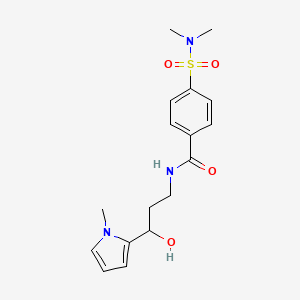
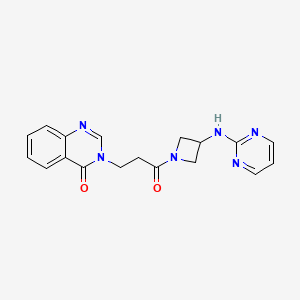
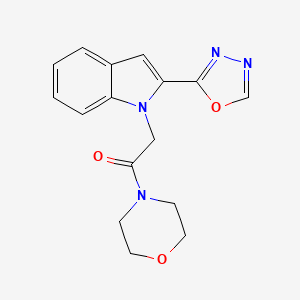
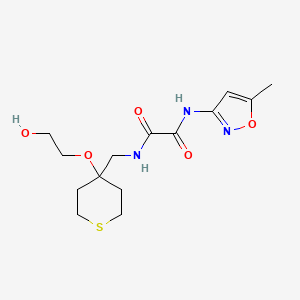

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)
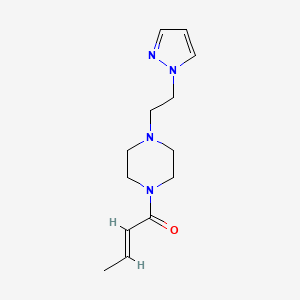
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)
![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2935346.png)
![4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde](/img/structure/B2935348.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B2935350.png)
![3-{[2-(2,5-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2935351.png)
